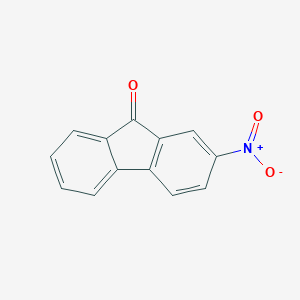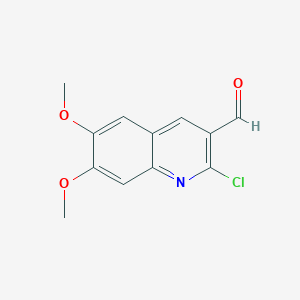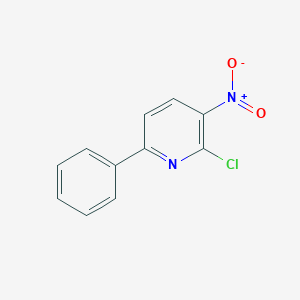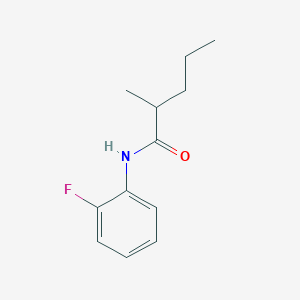![molecular formula C20H13N3S B187362 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile CAS No. 78564-27-9](/img/structure/B187362.png)
2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the nicotinonitrile family and has a unique structure that makes it a promising candidate for research.
Mechanism of Action
The mechanism of action of 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile is not fully understood. However, studies have suggested that it may act through the inhibition of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile has the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile in lab experiments is its fluorescent properties, which make it a useful tool for imaging biological systems. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, its fluorescent properties make it a promising candidate for use in imaging technologies, such as fluorescence microscopy. Further research is needed to explore its potential applications in these areas.
Synthesis Methods
The synthesis of 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile can be achieved through a multistep process. The first step involves the reaction of 2-bromo-4,6-diphenylnicotinonitrile with potassium thioacetate to form 2-(thioacetamido)-4,6-diphenylnicotinonitrile. This intermediate is then reacted with cyanomethyl chloride to yield the final product.
Scientific Research Applications
2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile has been studied for its potential applications in various scientific fields. One area of research is its use as a fluorescent probe for imaging biological systems. It has also been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells.
properties
CAS RN |
78564-27-9 |
|---|---|
Product Name |
2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile |
Molecular Formula |
C20H13N3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(cyanomethylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H13N3S/c21-11-12-24-20-18(14-22)17(15-7-3-1-4-8-15)13-19(23-20)16-9-5-2-6-10-16/h1-10,13H,12H2 |
InChI Key |
KZJLZCJASKMTTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC#N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)









